molecular formula C6H7BrN2O B3358919 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone CAS No. 82982-54-5

2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone

Cat. No.: B3358919
CAS No.: 82982-54-5
M. Wt: 203.04 g/mol
InChI Key: NHZTZQDWMOWTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone typically involves the bromination of 1-(5-methyl-1H-imidazol-4-YL)-ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 1-(5-methyl-1H-imidazol-4-YL)-ethanol.

    Oxidation Reactions: Oxidation can lead to the formation of 2-bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives.

    Reduction Reactions: The major product is 1-(5-methyl-1H-imidazol-4-YL)-ethanol.

    Oxidation Reactions: The major product is 2-bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanoic acid.

Scientific Research Applications

2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methyl-1H-imidazol-4-YL)-ethanone
  • 2-Chloro-1-(5-methyl-1H-imidazol-4-YL)-ethanone
  • 2-Iodo-1-(5-methyl-1H-imidazol-4-YL)-ethanone

Uniqueness

2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-bromo-1-(5-methyl-1H-imidazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-6(5(10)2-7)9-3-8-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZTZQDWMOWTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594407
Record name 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82982-54-5
Record name 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone
Reactant of Route 4
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.